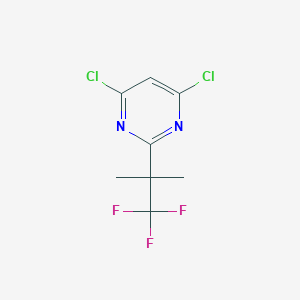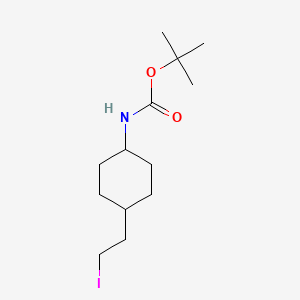
tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate: is a chemical compound with the molecular formula C13H25INO2. It is a derivative of carbamic acid and is characterized by the presence of an iodinated ethyl group attached to a cyclohexyl ring. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(2-iodoethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodinated ethyl group in tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiourea; typically conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Formation of azides, nitriles, or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of iodinated compounds on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes .
Medicine: It is also used in the preparation of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets in biological systems. The iodinated ethyl group allows the compound to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-iodoethyl)carbamate
- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate
- tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Comparison: tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate is unique due to the presence of the iodinated ethyl group attached to the cyclohexyl ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. For example, tert-Butyl (2-iodoethyl)carbamate lacks the cyclohexyl ring, which affects its overall reactivity and applications. Similarly, tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate and tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate have hydroxyl groups instead of the iodinated ethyl group, leading to different chemical and biological properties .
Eigenschaften
Molekularformel |
C13H24INO2 |
|---|---|
Molekulargewicht |
353.24 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-iodoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
RQIKDTWARRBRGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



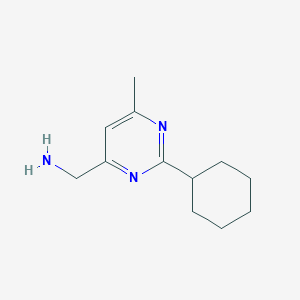
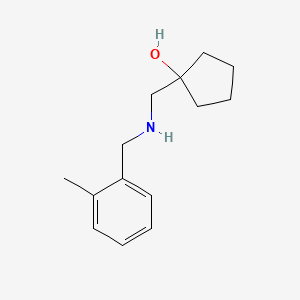
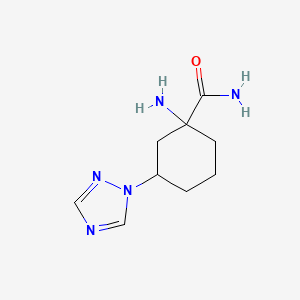
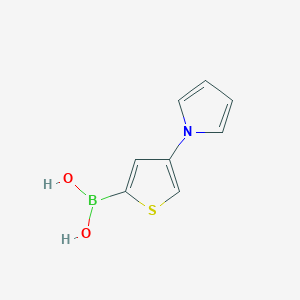
![6-(Benzyloxy)-3-bromo-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13340059.png)
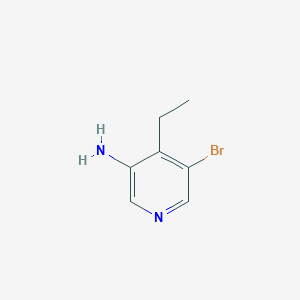

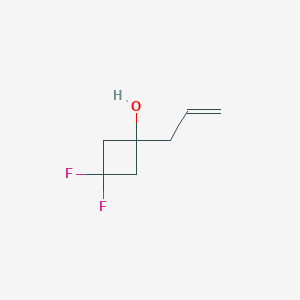
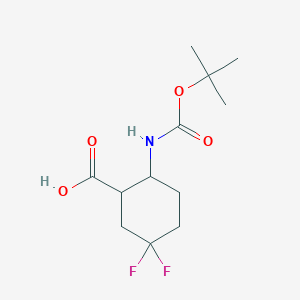
![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
![4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine](/img/structure/B13340090.png)
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)
